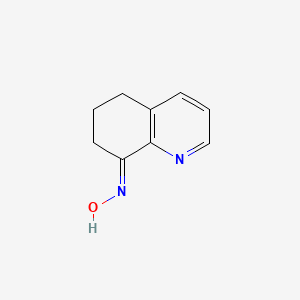

(E)-6,7-dihydroquinolin-8(5H)-one oxime

CAS No.:

Cat. No.: VC13520148

Molecular Formula: C9H10N2O

Molecular Weight: 162.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H10N2O |

|---|---|

| Molecular Weight | 162.19 g/mol |

| IUPAC Name | (NE)-N-(6,7-dihydro-5H-quinolin-8-ylidene)hydroxylamine |

| Standard InChI | InChI=1S/C9H10N2O/c12-11-8-5-1-3-7-4-2-6-10-9(7)8/h2,4,6,12H,1,3,5H2/b11-8+ |

| Standard InChI Key | CDBBPOISMDNVNQ-DHZHZOJOSA-N |

| Isomeric SMILES | C1CC2=C(/C(=N/O)/C1)N=CC=C2 |

| Canonical SMILES | C1CC2=C(C(=NO)C1)N=CC=C2 |

Introduction

Synthetic Methodologies

Oxime Formation from Ketone Precursors

The parent compound, 6,7-dihydroquinolin-8(5H)-one (CAS: 56826-69-8 ), serves as the primary precursor. Its synthesis involves cyclization of substituted cyclohexenones with ammonia derivatives under acidic conditions . Conversion to the oxime derivative is achieved via nucleophilic addition of hydroxylamine (NH₂OH) to the ketone group.

A representative procedure involves:

-

Dissolving 6,7-dihydroquinolin-8(5H)-one (1.0 equiv) in ethanol.

-

Adding hydroxylamine hydrochloride (1.2 equiv) and sodium acetate (2.0 equiv).

-

Isolating the product via filtration or extraction, yielding the oxime in >95% purity .

The (E)-isomer predominates under neutral or basic conditions due to thermodynamic stabilization of the trans configuration .

Physicochemical and Spectroscopic Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₀N₂O | |

| Molecular Weight | 162.188 g/mol | |

| Melting Point | Not reported | — |

| Boiling Point | Not reported | — |

| Density | N/A | |

| LogP | 1.596 | |

| Polar Surface Area | 45.48 Ų |

The compound’s UV-Vis absorption (λmax ≈ 270–300 nm) and fluorescence emission (λem ≈ 350–400 nm) are inferred from related dihydroquinolinones . These properties suggest utility in optoelectronic materials or fluorescent probes.

Reactivity and Functionalization

α-Alkenylation

Analogous to methods in , the oxime’s α-position can undergo alkenylation using benzyl alcohols or aldehydes. For example:

-

Reacting (E)-6,7-dihydroquinolin-8(5H)-one oxime with 4-methylbenzyl alcohol in DES (ChCl:PTSA) and CAN/TEMPO yields alkenylated derivatives .

-

Yields range from 70–84% under optimized conditions (100°C, 2 h ).

Heterocyclic Hybridization

Incorporating pyrazole or chromene moieties (as in ) enhances bioactivity. For instance:

-

Condensation with 1H-pyrazol-4-ylmethanol forms hybrid structures (e.g., 7p ), potentially useful in kinase inhibition.

Applications and Biological Relevance

While direct pharmacological data for (E)-6,7-dihydroquinolin-8(5H)-one oxime are absent, structurally related compounds exhibit:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume